Pomalidomide-amido-PEG3-C2-NH2 is a synthetic compound that merges the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker. This compound is primarily utilized in the treatment of multiple myeloma and other malignancies, enhancing the solubility and bioavailability of pomalidomide, a drug known for its immunomodulatory effects. The full chemical name of this compound is N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, with a molecular formula of C23H30N4O9 and a molecular weight of 506.51 g/mol .
Pomalidomide-amido-PEG3-C2-NH2 is classified as an E3 ligase ligand-linker conjugate, specifically designed for use in Proteolysis Targeting Chimeras (PROTAC) technology. This classification underscores its role in targeted protein degradation, which is crucial for therapeutic applications in oncology .
The synthesis of pomalidomide-amido-PEG3-C2-NH2 typically involves several key steps:
These methods facilitate the development of compounds suitable for drug delivery systems and bioconjugation applications .
The molecular structure of pomalidomide-amido-PEG3-C2-NH2 features:
The compound's structural data indicates a complex arrangement conducive to its biological functions, particularly in targeting specific proteins for degradation .
Pomalidomide-amido-PEG3-C2-NH2 can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in drug development and targeted therapies .
Pomalidomide-amido-PEG3-C2-NH2 primarily exerts its effects through interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the degradation of proteins such as Ikaros and Aiolos, which are critical in hematopoietic malignancies. The mechanism involves:
This mechanism enhances therapeutic efficacy while minimizing off-target effects commonly associated with traditional small-molecule drugs .
The physical and chemical properties of pomalidomide-amido-PEG3-C2-NH2 include:
These properties contribute to its effectiveness as a therapeutic agent in biochemical research and drug development .
Pomalidomide-amido-PEG3-C2-NH2 has several significant applications in scientific research:
The compound's ability to modulate immune responses and induce apoptosis in malignant cells makes it particularly valuable in therapeutic contexts .
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5